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Compound of Interest

Compound Name: Dioxybenzone

Cat. No.: B1663609

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
dioxybenzone (Benzophenone-8), a common UV filter. The information presented herein is
intended to support research, development, and quality control activities involving this
compound. This document summarizes key spectroscopic data from UV-Visible, Nuclear
Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, and provides detailed
experimental protocols for obtaining such data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the light-absorbing
properties of dioxybenzone, which is crucial for its function as a UV filter.

Table 1: UV-Visible Absorption Data for Dioxybenzone

Wavelength (Amax) Region
290 nm uvB
352 nm UVAII

Source: SPF List[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1663609?utm_src=pdf-interest
https://www.benchchem.com/product/b1663609?utm_src=pdf-body
https://www.benchchem.com/product/b1663609?utm_src=pdf-body
https://www.benchchem.com/product/b1663609?utm_src=pdf-body
https://www.researchgate.net/publication/262662111_UV_Filters_in_Water_Samples_Experimental_Design_on_the_SPE_Optimization_followed_by_GC-MSMS_Analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of
dioxybenzone.

1.1.1. Instrumentation
A double-beam UV-Visible spectrophotometer is required.

1.1.2. Reagents and Materials

Dioxybenzone analytical standard

Ethanol, spectroscopic grade

Quartz cuvettes (1 cm path length)

Volumetric flasks

Pipettes

1.1.3. Sample Preparation

Prepare a stock solution of dioxybenzone in ethanol at a concentration of 1 mg/mL.

From the stock solution, prepare a series of dilutions in ethanol to determine the optimal
concentration for analysis (typically to achieve an absorbance between 0.2 and 0.8 at the
Amax). A common concentration for analysis is 10 pug/mL.

1.1.4. Measurement Procedure

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to
ensure a stable baseline.

Set the scanning wavelength range from 200 nm to 400 nm.

Fill a quartz cuvette with the blank solution (ethanol) and place it in the reference beam
holder.
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Fill another quartz cuvette with the dioxybenzone sample solution and place it in the sample
beam holder.

Perform a baseline correction with the blank solution.

Acquire the absorption spectrum of the dioxybenzone sample.

Identify the wavelengths of maximum absorbance (Amax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of
dioxybenzone, including the chemical environment of each proton and carbon atom. While
experimental spectra are available from various sources, a complete and officially published
assignment of all signals was not found in the available literature. The following tables present
the expected chemical shifts based on the known structure of dioxybenzone and data from
similar benzophenone derivatives.

Table 2: Predicted *H NMR Chemical Shifts for Dioxybenzone

Predicted Chemical Shift

Proton Multiplicity
(ppm)

OCHs 3.8-4.0 Singlet

Aromatic H 6.5-8.0 Multiplets

OH 5.0 - 6.0 (broad) Singlet

Table 3: Predicted 13C NMR Chemical Shifts for Dioxybenzone

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1663609?utm_src=pdf-body
https://www.benchchem.com/product/b1663609?utm_src=pdf-body
https://www.benchchem.com/product/b1663609?utm_src=pdf-body
https://www.benchchem.com/product/b1663609?utm_src=pdf-body
https://www.benchchem.com/product/b1663609?utm_src=pdf-body
https://www.benchchem.com/product/b1663609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Carbon Predicted Chemical Shift (ppm)
C=0 195 - 200

Aromatic C-O 155 - 165

Aromatic C 110 - 140

OCHs 55 -60

Experimental Protocol: NMR Spectroscopy

This protocol describes the general procedure for acquiring *H and 13C NMR spectra of

dioxybenzone.
2.1.1. Instrumentation
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

2.1.2. Reagents and Materials

Dioxybenzone analytical standard

Deuterated chloroform (CDCIs) or Deuterated dimethyl sulfoxide (DMSO-ds)

NMR tubes

Pipettes
2.1.3. Sample Preparation

Dissolve 5-10 mg of dioxybenzone in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCIs or DMSO-ds) in a clean, dry vial.

Transfer the solution into a 5 mm NMR tube.

Cap the NMR tube securely.

2.1.4. Measurement Procedure
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 Insert the NMR tube into the spectrometer's probe.
e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire the H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a
relaxation delay of 1-2 seconds.

e Acquire the proton-decoupled 3C NMR spectrum. This typically requires a larger number of
scans than the *H spectrum due to the lower natural abundance of 13C.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of dioxybenzone and to obtain
information about its structure through fragmentation analysis.

Table 4: Mass Spectrometry Data for Dioxybenzone

Key Fragment lons

Technique lonization Mode Molecular lon (m/z)
(m/z)
Electron lonization 227,151, 121, 93, 77,
- 244 (M)
(EI) 65
Electrospray N 245 [M+H]+, 267
o Positive
lonization (ESI) [M+Na]*

Electrospray )
o Negative 243 [M-H]~
lonization (ESI)

Source: NIST WebBook, Sigma-Aldrich[2][3]

Experimental Protocol: Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the analysis of dioxybenzone using liquid chromatography
coupled with tandem mass spectrometry (LC-MS/MS), a common technique for the analysis of
UV filters in various matrices.

3.1.1. Instrumentation
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system.

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray
ionization (ESI) source.

3.1.2. Reagents and Materials

» Dioxybenzone analytical standard

e Methanol, HPLC or LC-MS grade

o Water, HPLC or LC-MS grade

e Formic acid (optional, for mobile phase modification)
e Acetonitrile, HPLC or LC-MS grade

» Syringe filters (0.22 um)

3.1.3. Sample Preparation

Prepare a stock solution of dioxybenzone in methanol at a concentration of 1 mg/mL.

Dilute the stock solution with the initial mobile phase composition to a suitable concentration
for injection (e.g., 1 pg/mL).

Filter the final solution through a 0.22 um syringe filter before injection.

3.1.4. LC-MS/MS Conditions

LC Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 1.8
pum).

Mobile Phase: A gradient elution is commonly employed. For example:
o Mobile Phase A: Water with 0.1% formic acid

o Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
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o Atypical gradient might run from 30% B to 95% B over 10 minutes.

e Flow Rate: 0.2 - 0.4 mL/min.
e Injection Volume: 5 - 10 pL.
 lonization Mode: ESI in both positive and negative modes to detect [M+H]* and [M-H]~ ions.

o MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis, selecting
the precursor ion (e.g., m/z 245 for positive mode) and a characteristic product ion. For
qualitative analysis, acquire full scan MS and product ion spectra.

Spectroscopic Analysis Workflow and Data
Integration

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
compound like dioxybenzone and the relationship between the different techniques in
elucidating the molecular structure.
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General workflow for spectroscopic analysis of dioxybenzone.
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Integration of data from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Dioxybenzone [webbook.nist.gov]

3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

To cite this document: BenchChem. [Spectroscopic Profile of Dioxybenzone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1663609?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663609?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/262662111_UV_Filters_in_Water_Samples_Experimental_Design_on_the_SPE_Optimization_followed_by_GC-MSMS_Analysis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C131533&Mask=200
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.benchchem.com/product/b1663609#dioxybenzone-spectroscopic-data-uv-vis-nmr-mass-spec
https://www.benchchem.com/product/b1663609#dioxybenzone-spectroscopic-data-uv-vis-nmr-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1663609#dioxybenzone-spectroscopic-data-uv-vis-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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